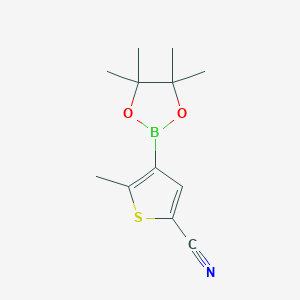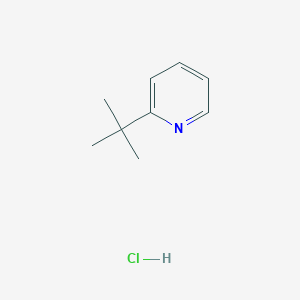![molecular formula C10H7NO3 B12971228 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile](/img/structure/B12971228.png)
6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile is an organic compound with the molecular formula C10H7NO3 It is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine, featuring a formyl group at the 6-position and a carbonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine, which is then subjected to formylation and subsequent cyanation reactions to introduce the formyl and carbonitrile groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid.
Reduction: 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its formyl and carbonitrile groups. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine:
2,3-Dihydrobenzo[b][1,4]dioxine: The parent compound without the formyl and carbonitrile groups.
Uniqueness
6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile is unique due to the presence of both formyl and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
6-formyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile |
InChI |
InChI=1S/C10H7NO3/c11-4-8-6-13-10-3-7(5-12)1-2-9(10)14-8/h1-3,5,8H,6H2 |
InChI Key |
FQLIXUPAQPLXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971147.png)












